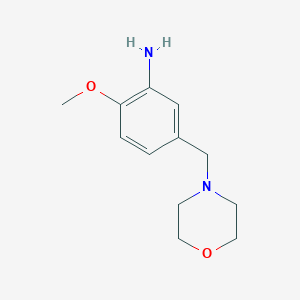![molecular formula C12H10N4O B8416499 3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]oxadiazol-3-yl)pyridine](/img/structure/B8416499.png)
3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]oxadiazol-3-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]oxadiazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole and pyrrole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]oxadiazol-3-yl)pyridine typically involves the formation of the oxadiazole ring followed by its attachment to the pyridine and pyrrole rings. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. This intermediate can then be reacted with a pyridine derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification techniques to ensure the purity of the final product.
化学反应分析
Types of Reactions
3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]oxadiazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxadiazole or pyridine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the pyridine or pyrrole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups such as halogens, alkyl, or aryl groups.
科学研究应用
3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]oxadiazol-3-yl)pyridine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It could be screened for potential antimicrobial, antiviral, or anticancer properties.
Medicine: If found to be biologically active, it could be developed into therapeutic agents for various diseases.
Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]oxadiazol-3-yl)pyridine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole and pyrrole moieties could play a role in binding to these targets, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
Similar compounds to 3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]oxadiazol-3-yl)pyridine include other heterocyclic compounds with fused ring systems, such as:
- 3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]triazol-3-yl)pyridine
- 3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]thiadiazol-3-yl)pyridine
- 3-(5-(1-methyl-1H-pyrrol-2-yl)[1,2,4]oxadiazol-3-yl)benzene
Uniqueness
The uniqueness of this compound lies in its specific combination of the pyridine, oxadiazole, and pyrrole rings, which can confer distinct chemical and biological properties. This unique structure may result in specific interactions with molecular targets, making it a valuable compound for further research and development.
属性
分子式 |
C12H10N4O |
|---|---|
分子量 |
226.23 g/mol |
IUPAC 名称 |
5-(1-methylpyrrol-2-yl)-3-pyridin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H10N4O/c1-16-7-3-5-10(16)12-14-11(15-17-12)9-4-2-6-13-8-9/h2-8H,1H3 |
InChI 键 |
WEPZABJVPFWWJZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC=C1C2=NC(=NO2)C3=CN=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![{[(Benzyloxy)carbonyl]amino}ethanethioic S-acid](/img/structure/B8416418.png)

![5-[(3,5-Dimethoxy-4-hydroxyphenyl)methylene]-2,4-imidazolidinedione](/img/structure/B8416421.png)







![8-(2-Methoxypyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B8416478.png)

![N-[(4-chloro-3-formylphenyl)methyl]cyclopropanecarboxamide](/img/structure/B8416487.png)

